

# Evenamide: A Deep Dive into Molecular Mechanisms Beyond Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of **evenamide** (formerly NW-3509), a novel therapeutic agent under investigation for schizophrenia. While its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), this paper focuses on its broader molecular profile, particularly its notable lack of engagement with other central nervous system (CNS) targets. This high selectivity is a key differentiating feature of **evenamide** and underpins its potential for a favorable side-effect profile compared to conventional antipsychotics.

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of **evenamide**.

### **Executive Summary**

**Evenamide** is a new chemical entity that functions as a use-dependent blocker of voltage-gated sodium channels. This activity preferentially targets hyperactive neurons, leading to a normalization of excessive glutamate release without affecting basal glutamatergic transmission.[1][2][3] A defining characteristic of **evenamide** is its high degree of selectivity. Extensive preclinical screening has demonstrated that it is devoid of significant biological activity at over 130 other CNS targets, including the dopaminergic and serotonergic receptors typically modulated by antipsychotic drugs.[1][2][4] This focused mechanism of action suggests a potential for efficacy in treating symptoms of schizophrenia, particularly in patient populations



with glutamatergic dysregulation, while avoiding side effects associated with broad receptor engagement.

## Primary Pharmacodynamics: Interaction with Voltage-Gated Sodium Channels

**Evenamide**'s principal molecular target is the voltage-gated sodium channel. Its interaction is characterized by a state-dependent blockade, meaning it preferentially binds to and stabilizes the inactivated state of the channel. This mechanism allows it to selectively dampen the sustained, high-frequency neuronal firing that is thought to underlie the excessive glutamate release implicated in the pathophysiology of schizophrenia.

| Target Family                            | Specific Target(s)                                                         | Quantitative Data   |
|------------------------------------------|----------------------------------------------------------------------------|---------------------|
| Voltage-Gated Sodium<br>Channels (VGSCs) | General                                                                    | K_i_ = 0.4 μM[5][6] |
| Nav1.3, Nav1.7, Nav1.8                   | Identified as targets, specific binding affinities not publicly available. |                     |

## Molecular Selectivity Profile: Targets Beyond Sodium Channels

A cornerstone of **evenamide**'s pharmacological profile is its lack of interaction with a wide array of other CNS-related molecular targets. Preclinical studies, including broad screening panels, have consistently shown that **evenamide** does not bind to, inhibit, or interact with over 130 receptors, enzymes, and transporters, even at high concentrations (up to 10μM).[2] This "clean" profile is critical to its proposed mechanism and potential clinical advantages.

While the comprehensive list of all 130+ tested targets is not publicly available in peer-reviewed literature, the consistent reporting from the developing company, Newron Pharmaceuticals, indicates a lack of affinity for the following key target classes typically associated with antipsychotic medications:



| Target Class                                                                        | Activity                                      |  |
|-------------------------------------------------------------------------------------|-----------------------------------------------|--|
| Dopamine Receptors (D1, D2, D3, D4, D5)                                             | No significant binding or functional activity |  |
| Serotonin Receptors (e.g., 5-HT_1A_, 5-HT_2A_, 5-HT_2C_, 5-HT_6_, 5-HT_7_)          | No significant binding or functional activity |  |
| Adrenergic Receptors ( $\alpha$ 1, $\alpha$ 2, $\beta$ )                            | No significant binding or functional activity |  |
| Histamine Receptors (H1, H2)                                                        | No significant binding or functional activity |  |
| Muscarinic Acetylcholine Receptors (M1-M5)                                          | No significant binding or functional activity |  |
| Other Neurotransmitter Transporters (e.g., for dopamine, serotonin, norepinephrine) | No significant inhibitory activity            |  |
| Major CNS Enzymes (e.g., MAO-A, MAO-B)                                              | No significant inhibitory activity            |  |

This lack of off-target activity is significant, as interactions with these other receptor systems are known to cause many of the side effects associated with current antipsychotic therapies, such as extrapyramidal symptoms, weight gain, metabolic disturbances, and sedation.[7][8]

### Downstream Effects: Modulation of Glutamate Release

The therapeutic hypothesis for **evenamide** in schizophrenia is centered on its ability to normalize glutamatergic hyperactivity. By blocking presynaptic VGSCs on glutamatergic neurons, **evenamide** reduces the excessive, stimulus-induced release of glutamate. It is crucial to note that this effect is modulatory; **evenamide** does not alter basal levels of glutamate, thereby preserving normal synaptic function.[1][2][4]





Click to download full resolution via product page

**Evenamide**'s Mechanism of Glutamate Modulation.

# Experimental Protocols Broad Panel Receptor Screening (General Methodology)

To determine the selectivity of a compound like **evenamide**, comprehensive screening panels are employed, often by contract research organizations. A typical workflow is as follows:

• Target Selection: A wide range of CNS targets (>100) are selected, including receptors, ion channels, transporters, and enzymes.



- Assay Format: Radioligand binding assays are the primary method for determining affinity. In
  these assays, a specific radiolabeled ligand for the target of interest is incubated with a
  tissue preparation or cell membrane expressing the target, in the presence and absence of
  the test compound (evenamide).
- Execution: Assays are typically run at a high concentration of the test compound (e.g., 10 μM) to detect any potential interactions.
- Data Analysis: The ability of the test compound to displace the radioligand is measured by scintillation counting. The results are expressed as a percentage of inhibition of specific binding. A significant interaction is typically defined as >50% inhibition, which would then trigger further investigation to determine a K\_i\_ or IC\_50\_ value. For evenamide, no significant inhibition was observed for the >130 non-VGSC targets tested.



Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

### **Glutamate Release Assay (General Methodology)**

To assess the functional effect on neurotransmitter release, synaptosome preparations are often used.

• Preparation: Synaptosomes (isolated nerve terminals) are prepared from rodent brain tissue (e.g., cortex or hippocampus).



- Loading: The synaptosomes are loaded with a marker, such as radiolabeled aspartate, or glutamate levels are measured directly.
- Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compound (evenamide).
- Depolarization: Release of glutamate is stimulated by a depolarizing agent. To assess the effect on VGSCs, a chemical stimulus like veratridine is used, which opens these channels.
- Measurement: The amount of glutamate released into the supernatant is quantified (e.g., by HPLC or scintillation counting).
- Data Analysis: The concentration-dependent inhibition of stimulated glutamate release by the
  test compound is determined, and an IC\_50\_ value can be calculated. Evenamide has been
  shown to inhibit veratridine-stimulated glutamate release without affecting basal release.[1]
   [2][4]

### Conclusion

The molecular profile of **evenamide** is distinguished by its highly specific interaction with voltage-gated sodium channels and its lack of significant activity at a broad range of other CNS targets. This selectivity is the foundation of its proposed therapeutic mechanism: the targeted modulation of excessive glutamate release in pathological states without the confounding effects of widespread receptor engagement. This technical guide summarizes the publicly available data on **evenamide**'s molecular interactions, highlighting that its story beyond sodium channels is one of intentional and notable non-interaction. This profile holds promise for a novel, targeted approach to the treatment of schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Newron TRS study 6 months' results: Evenamide substantially improves patients to an extent that they no longer meet protocol entry criteria | Newron Pharmaceuticals [newron.com]
- 2. newron.com [newron.com]
- 3. newron.com [newron.com]
- 4. Newron to present data and updates on its clinical program evaluating evenamide as an add-on treatment for schizophrenia at the 2025 World Congress of Biological Psychiatry (WCBP) | Newron Pharmaceuticals [newron.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Portico [access.portico.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evenamide: A Deep Dive into Molecular Mechanisms Beyond Sodium Channel Blockade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#molecular-targets-of-evenamide-beyond-sodium-channels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com